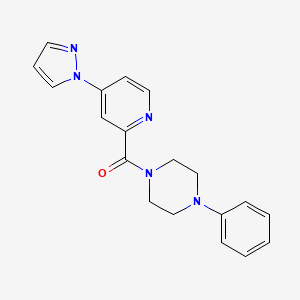

(4-(1H-吡唑-1-基)吡啶-2-基)(4-苯基哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is a novel small molecule that has shown promising results in various studies.

科学研究应用

Synthesis and Structure

The title compound is synthesized by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand. The structure of the synthesized complex is established through techniques such as ^1H and ^13C NMR spectroscopy and mass spectrometry. Notably, the complex exhibits green fluorescence with a maximum at 514 nm based on UV-Vis spectrometry studies .

Photophysical Properties

Platinum (II) complexes are essential phosphor materials for modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer intriguing properties. Cyclometalated Pt (II) complexes, especially those with bidentate ligands, are efficient organic light-emitting structures. The photophysical and photochemical properties of Pt (II) complexes depend on the type of coordinating ligands. In this context, Pt (II) complexes with aryl-substituted N-heterocyclic compounds (C^N ligands) and 1,3-dicarbonyl compounds (O^O ligands) are of interest. The combination of these ligands allows fine-tuning of electronic and photophysical parameters .

Antipromastigote Activity

Some pyrazole-bearing compounds exhibit potent pharmacological effects, including antileishmanial and antimalarial activities. A molecular simulation study justified the in vitro antipromastigote activity of a related compound. Compound 13 demonstrated desirable fitting patterns in the LmPTR1 pocket (active site) and lower binding free energy .

Inhibition of PDGFR, FGFR, and VEGFR

The compound also inhibits PDGFR, FGFR, and VEGFR, which play crucial roles in fibroblast proliferation, migration, and transformation. This inhibition is relevant to its usage in idiopathic pulmonary fibrosis (IPF) .

Electrochemical and Optical Properties

Further research on the electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)pyrazol-1-yl)styrene) derivatives may provide insights into related compounds .

属性

IUPAC Name |

(4-phenylpiperazin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(18-15-17(7-9-20-18)24-10-4-8-21-24)23-13-11-22(12-14-23)16-5-2-1-3-6-16/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECOFYHDMXOTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2706916.png)

![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B2706933.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2706936.png)